molecular formula C18H20N4O3 B3832063 3-(1-ethylpropyl)-2-oxo-1-(pyridin-4-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

3-(1-ethylpropyl)-2-oxo-1-(pyridin-4-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

Cat. No. B3832063
M. Wt: 340.4 g/mol
InChI Key: LJJXTHFKKRPDCZ-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[4,5-b]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They have a wide range of applications, especially in the field of pharmaceuticals .


Molecular Structure Analysis

The compound contains an imidazo[4,5-b]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused with a pyridine ring . It also has various functional groups attached to it, including a carboxylic acid group and an ethylpropyl group.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo reactions like N-alkylation, acylation, and various coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the functional groups present. For instance, the presence of a carboxylic acid group could make the compound acidic, and the compound is likely to be solid at room temperature .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some imidazo[4,5-b]pyridine derivatives are known to inhibit certain kinases, which can make them useful in the treatment of various cancers .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. While specific safety data for this compound is not available, general precautions would include avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

The future research directions would likely involve further exploration of the compound’s potential applications, particularly in the field of medicinal chemistry. This could involve studying its biological activity, optimizing its synthesis, and potentially developing it into a drug .

properties

IUPAC Name

2-oxo-3-pentan-3-yl-1-(pyridin-4-ylmethyl)imidazo[4,5-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-3-14(4-2)22-16-15(9-13(10-20-16)17(23)24)21(18(22)25)11-12-5-7-19-8-6-12/h5-10,14H,3-4,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJXTHFKKRPDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C2=C(C=C(C=N2)C(=O)O)N(C1=O)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-ethylpropyl)-2-oxo-1-(pyridin-4-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-ethylpropyl)-2-oxo-1-(pyridin-4-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 2
3-(1-ethylpropyl)-2-oxo-1-(pyridin-4-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(1-ethylpropyl)-2-oxo-1-(pyridin-4-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 4
3-(1-ethylpropyl)-2-oxo-1-(pyridin-4-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 5
3-(1-ethylpropyl)-2-oxo-1-(pyridin-4-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 6
3-(1-ethylpropyl)-2-oxo-1-(pyridin-4-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

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